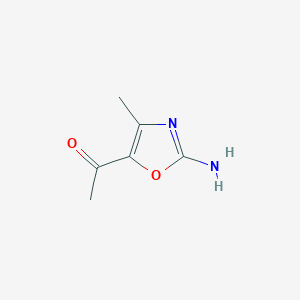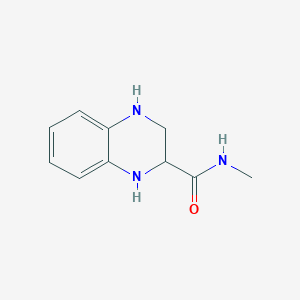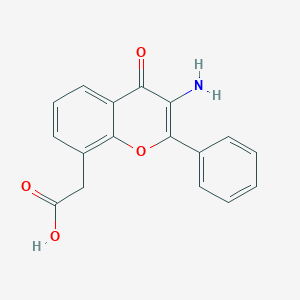
2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid, also known as AOPC, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. AOPC belongs to the family of chromenone derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The exact mechanism of action of 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid is not fully understood, but it is believed to involve the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway, which plays a key role in the regulation of inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
In addition to its anti-inflammatory effects, 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid has also been shown to possess antioxidant and anticancer properties. Studies have demonstrated that 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid can scavenge free radicals and protect cells against oxidative stress, which is implicated in many chronic diseases, including cancer. 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a chemotherapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid is its synthetic accessibility, which allows for the production of large quantities of the compound for use in laboratory experiments. However, one of the limitations of 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid. One area of interest is the development of novel derivatives of 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid with improved solubility and bioavailability. Another potential direction is the investigation of the anticancer properties of 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid and its potential applications in the treatment of other inflammatory and immune-related diseases.
Métodos De Síntesis
The synthesis of 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid involves a multistep process that begins with the reaction of 2-hydroxyacetophenone with malonic acid in the presence of a catalyst to form a chromenone intermediate. The intermediate is then treated with hydrazine hydrate to form the corresponding hydrazone, which is subsequently oxidized to the final product, 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid.
Aplicaciones Científicas De Investigación
2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One of the most promising areas of research involves the use of 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid as an anti-inflammatory agent. Studies have shown that 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo.
Propiedades
Número CAS |
163977-85-3 |
|---|---|
Nombre del producto |
2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid |
Fórmula molecular |
C17H13NO4 |
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
2-(3-amino-4-oxo-2-phenylchromen-8-yl)acetic acid |
InChI |
InChI=1S/C17H13NO4/c18-14-15(21)12-8-4-7-11(9-13(19)20)16(12)22-17(14)10-5-2-1-3-6-10/h1-8H,9,18H2,(H,19,20) |
Clave InChI |
OOAPEBJZOWKYDD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC(=C3O2)CC(=O)O)N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC(=C3O2)CC(=O)O)N |
Sinónimos |
4H-1-Benzopyran-8-aceticacid,3-amino-4-oxo-2-phenyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



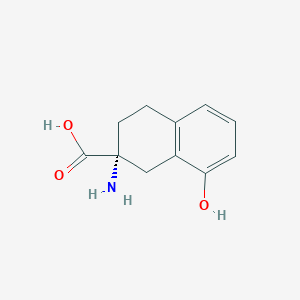
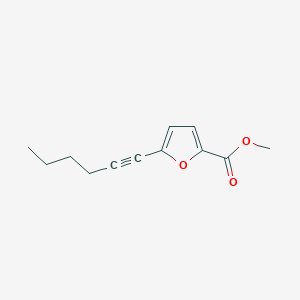
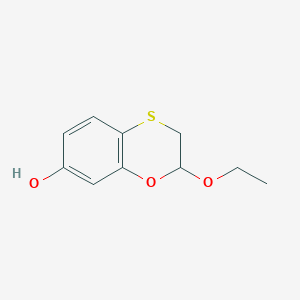
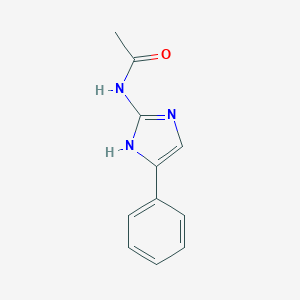
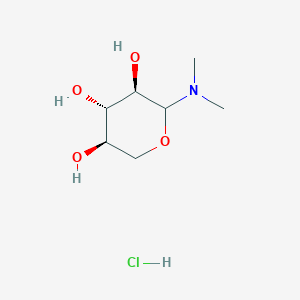
![4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B70115.png)
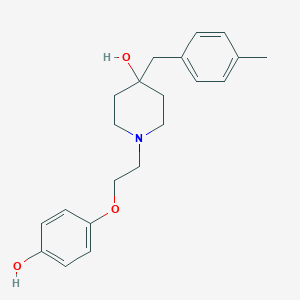
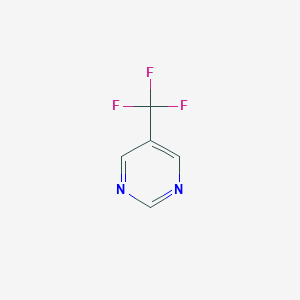

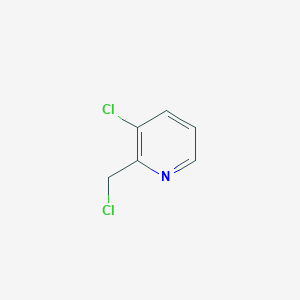
![5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70128.png)
